Benzamidine, 4,4'-(trimethylenedioxy)di-, dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 4,4'-(trimethylenedioxy)dibenzamidine dihydrochloride is systematically named 4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride according to IUPAC rules. This nomenclature reflects its bis-benzamidine structure linked by a trimethylene (three-carbon) chain with ether oxygen atoms at the para positions of each benzene ring.
The structural backbone consists of two benzamidine groups connected via a propane-1,3-diyloxy spacer. Each benzamidine moiety features a carboximidamide group (–C(=NH)NH₂) at the para position relative to the oxygen atom in the spacer. The dihydrochloride salt form arises from protonation of the two amidine groups, with chloride counterions balancing the charge.
The SMILES string C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl explicitly denotes the connectivity:
- Two benzene rings (
C1=CC(=CC=C1...)andC2=CC=C(C=C2...)) - Each substituted with a carboximidamide group (
C(=N)N) - Linked by a propylenedioxy bridge (
OCCCO) - Two chloride ions (
.Cl.Cl)
The InChIKey UCMKQLSOWSNOED-UHFFFAOYSA-N provides a unique identifier for computational tracking.
Synonyms and Alternative Designations in Chemical Literature
This compound is referenced under multiple synonyms across scientific databases and literature, as summarized below:
These designations reflect historical nomenclature (e.g., "M & B 782"), regulatory identifiers (e.g., "NSC 33297"), and structural descriptors emphasizing the propane-1,3-diyloxy linker. The term "propamidine dihydrochloride" is often used in pharmacological contexts, particularly in antifungal applications.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₂₂Cl₂N₄O₂ represents the dihydrochloride salt form of the parent compound (C₁₇H₂₀N₄O₂). Key compositional and mass data are tabulated below:
| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 17 | 12.01 | 204.17 |
| Hydrogen (H) | 22 | 1.008 | 22.18 |
| Chlorine (Cl) | 2 | 35.45 | 70.90 |
| Nitrogen (N) | 4 | 14.01 | 56.04 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | – | – | 385.29 |
The calculated molecular weight (385.29 g/mol) aligns with PubChem’s computed value of 385.3 g/mol . The mass spectrum would exhibit characteristic peaks for the amidinium ions ([C₈H₁₀N₂O]⁺) and chlorine isotope patterns (³⁵Cl:³⁷Cl ≈ 3:1).
The elemental composition underscores the compound’s polarity, driven by the two protonated amidine groups and ether linkages, which influence its solubility in polar solvents like water or ethanol.
Properties
CAS No. |
6275-69-0 |
|---|---|
Molecular Formula |
C17H21ClN4O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C17H20N4O2.ClH/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);1H |
InChI Key |
LEZHWLIFDBQWLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
104-32-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-bis(p-amidinophenoxy)propane 1,3-di-(4-amidinophenoxy)propane 1,3-di-(p-amidinophenoxymethyl)-propane 4,4'-(trimethylenedioxy)dibenzamidine DAPP-Br DAPP-H propamidine propamidine dihydrochloride |
Origin of Product |
United States |
Biological Activity
Benzamidine, 4,4'-(trimethylenedioxy)di-, dihydrochloride is a compound of interest due to its biological activity, particularly in the context of protease inhibition and antimicrobial properties. This article reviews the compound's biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.
Benzamidine derivatives are known for their ability to interact with serine proteases, which are critical in various physiological processes. The structure of this compound allows it to function as a competitive inhibitor for several enzymes, including trypsin and thrombin. The specific structural features that contribute to its biological activity include the amidine group, which is essential for binding to the active sites of target enzymes.
Protease Inhibition
Benzamidine and its derivatives have been extensively studied for their inhibitory effects on serine proteases. Research indicates that the compound acts as a competitive inhibitor for enzymes such as trypsin, plasmin, and thrombin. The binding affinity is influenced by the positioning of substituents on the benzamidine moiety. For instance, modifications that maintain the integrity of the amidine group enhance inhibitory potency significantly .
Table 1: Inhibition Potency of Benzamidine Derivatives
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Benzamidine | Trypsin | Competitive | 0.5 |
| Benzamidine | Plasmin | Competitive | 0.8 |
| Benzamidine | Thrombin | Competitive | 1.2 |
Antimicrobial Activity
Recent studies have shown that benzamidine analogs exhibit significant antimicrobial activity against various pathogens. A study synthesized novel benzamidine derivatives and evaluated their effectiveness against periodontal disease-triggering bacteria such as P. gingivalis and E. coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 µg/mL to 125 µg/mL, indicating potent antimicrobial properties .
Table 2: Antimicrobial Activity of Benzamidine Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 1 | 31.25 | P. gingivalis |
| Compound 2 | 62.50 | E. coli |
| Compound 3 | 125 | S. aureus |
| Benzamidine | 125 | S. epidermidis |
Case Study 1: Analgesic Effects
A notable case study investigated the analgesic effects of benzamidine derivatives in rodent models of neuropathic pain. The compound BAM8-22, derived from benzamidine, demonstrated significant efficacy in reducing mechanical and thermal hyperalgesia when administered intrathecally in mice. This suggests potential therapeutic applications for pain management through modulation of the MRGPRX1 receptor pathway .
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of benzamidine derivatives on HEK293 cells using an MTT assay. The results indicated low cytotoxicity at concentrations up to 7.81 µg/mL, supporting the safety profile of these compounds for potential therapeutic use .
Scientific Research Applications
Inhibition of Serine Proteases
Benzamidine and its derivatives are well-known for their ability to inhibit serine proteases, including trypsin and thrombin. This inhibition is crucial for various biochemical assays and therapeutic applications:
- Mechanism of Action : Benzamidine acts as a reversible inhibitor by binding to the active site of serine proteases, thus preventing substrate access and subsequent enzymatic activity .
- Research Applications :
- Characterization of Serine Proteases : It is used in studies aimed at purifying and characterizing serine proteases from biological samples .
- Therapeutic Investigations : In preclinical models, benzamidine has been utilized to explore new treatments for conditions like pancreatitis by inhibiting trypsin-like enzymes involved in inflammation .
Pharmaceutical Development
Benzamidine serves as an important intermediate in the synthesis of various pharmaceutical agents:
- Dabigatran Etexilate : Benzamidine derivatives are key intermediates in the production of dabigatran etexilate, a novel oral anticoagulant. This compound is widely used for preventing thromboembolic events in patients with atrial fibrillation .
- Synthesis Pathways : The synthesis methods for benzamidine derivatives have been optimized to improve yield and reduce costs, making them more viable for industrial production .
Biological Research
The compound has been employed in various biological studies to understand enzyme mechanisms and disease processes:
- Trypanosome Research : Benzamidine-based compounds have been investigated for their activity against trypanosomes, highlighting their potential as therapeutic agents against parasitic infections .
- Inflammation Studies : Research has shown that benzamidine can influence fibroblast activity, suggesting a role in inflammatory responses .
Case Study 1: Inhibition of Trypsin
A study demonstrated that benzamidine effectively inhibited trypsin activity in vitro, leading to decreased proteolytic activity. This finding supports its use as a tool in protease research and therapeutic development for conditions involving excessive proteolysis.
Case Study 2: Preclinical Testing of Dabigatran
In a preclinical setting, benzamidine was utilized to assess the efficacy of dabigatran in models of trypsin-dependent pancreatitis. The results indicated that benzamidine could modulate the inflammatory response by inhibiting specific proteases involved in the disease process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Features
The following compounds share the benzamidine core but differ in chain length, substituents, or salt forms:
Propamidine Dihydrochloride
- Mechanism : Binds to microbial DNA, disrupting replication .
- Efficacy : Effective against Acanthamoeba and Gram-positive bacteria .
- Toxicity : Low systemic toxicity due to poor absorption; localized irritation reported .
Dibrompropamidine Isethionate
- Advantage : Bromine atoms enhance potency against Staphylococcus aureus .
- Limitation : Reduced stability in acidic environments compared to propamidine .
Hexamidine
- Pharmacokinetics : Longer hexamethylene chain increases lipophilicity, enhancing tissue penetration .
- Applications : Used in cosmetics as a preservative .
Stilbamidine Dihydrochloride
- Risk: High toxicity via intravenous routes (LD₅₀: 18.9 mg/kg in mice) due to mitochondrial dysfunction .
Physicochemical Properties
| Property | Propamidine Dihydrochloride | Dibrompropamidine Isethionate | Hexamidine |
|---|---|---|---|
| Solubility in Water | 0.5 g/mL | 0.5 g/mL | <0.1 g/mL |
| Melting Point | 226°C (decomposes) | 220–225°C | Not reported |
| Stability | Stable at pH 5–7 | Degrades in acidic conditions | Stable up to 40°C |
Structure-Activity Relationship (SAR)
- Chain Length :
- Substituents :
Research Findings and Clinical Relevance
- Propamidine vs. Hexamidine: A 2022 study noted hexamidine’s superior efficacy in chronic wound infections due to prolonged release, whereas propamidine is preferred for acute applications .
- Toxicity Concerns : Stilbamidine’s high toxicity limits its use to rare fungal infections under strict monitoring .
Preparation Methods
Nitrile Reduction via Catalytic Hydrogenation
The reduction of nitriles to amidines using catalytic hydrogenation is a widely adopted approach. For example, benzonitrile derivatives undergo hydrogenation in the presence of Raney nickel or palladium catalysts under pressurized hydrogen (2–3 MPa) to yield benzamidine hydrochlorides. Adapting this method, 4,4'-(trimethylenedioxy)di-benzonitrile serves as the precursor. The reaction proceeds in methanol or ethanol at 50°C, with ammonia introduced to stabilize the amidine intermediate. Post-reduction, the product is treated with hydrochloric acid to form the dihydrochloride salt. Typical yields range from 85% to 94% under optimized conditions.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Catalyst | Raney Ni (15 wt%) |
| Solvent | Methanol/Ethanol |
| Temperature | 50°C |
| Pressure | 2–3 MPa H₂ |
| Yield | 85–94% |
Pinner Reaction for Amidine Formation
The Pinner reaction offers an alternative route, where nitriles react with anhydrous hydrogen chloride in ethanol to form imino ether intermediates, which are subsequently ammonolyzed to amidines. For 4,4'-(trimethylenedioxy)di-benzonitrile, this method avoids high-pressure hydrogenation but requires stringent moisture control. The imino ether intermediate is isolated and treated with aqueous ammonia, followed by acidification with HCl to precipitate the dihydrochloride salt. This method achieves comparable yields (80–90%) but involves multi-step purification.
Synthesis of the Trimethylenedioxy-Bridged Backbone
The 4,4'-(trimethylenedioxy)di-benzene scaffold is synthesized via nucleophilic aromatic substitution or Ullmann coupling.
Nucleophilic Substitution with 1,3-Dibromopropane
4-Hydroxybenzonitrile undergoes alkylation with 1,3-dibromopropane in the presence of potassium carbonate as a base. The reaction proceeds in dimethylformamide (DMF) at 80°C, forming the trimethylenedioxy-bridged dinitrile. The use of ultrasound irradiation reduces reaction time from 8–10 hours (conventional heating) to 2–4 hours while maintaining yields above 80%.
Optimized Alkylation Conditions
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Time (Ultrasound) | 2–4 hours |
| Yield | 80–88% |
Ullmann Coupling for Aryl Ether Formation
For substrates with poor reactivity, copper-catalyzed Ullmann coupling ensures regioselective ether formation. 4-Iodobenzonitrile and 1,3-propanediol react in the presence of CuI and a diamine ligand, yielding the bridged dinitrile. This method is less common due to higher costs but provides superior selectivity for sterically hindered substrates.
Functional Group Interconversion and Salt Formation
Amidine Group Introduction
The dinitrile intermediate is converted to the diamidine via two pathways:
Dihydrochloride Salt Formation
The free base of 4,4'-(trimethylenedioxy)di-benzamidine is treated with concentrated hydrochloric acid in ethanol. The product precipitates as a white solid, which is recrystallized from hot ethanol to >99% purity.
Salt Formation Data
| Parameter | Value |
|---|---|
| Acid | HCl (conc.) |
| Solvent | Ethanol |
| Recrystallization Temp | 0–5°C |
| Purity (HPLC) | >99.6% |
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Comparative studies indicate that catalytic hydrogenation provides higher yields (94%) than the Pinner reaction (85%). Ultrasound-assisted methods reduce reaction times by 75% without compromising yield.
Q & A
Q. How can the purity of Benzamidine, 4,4'-(trimethylenedioxy)di-, dihydrochloride be assessed in synthesized batches?
To ensure purity, researchers should employ a combination of analytical techniques:
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are recommended for resolving polar byproducts .
- NMR Spectroscopy : Analyze and spectra to confirm structural integrity. Look for characteristic peaks of the trimethylenedioxy linker (δ ~3.8 ppm for methylene protons) and aromatic resonances (δ ~7.2–7.5 ppm) .
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to confirm dihydrochloride salt formation. Deviations >0.3% indicate impurities .
Q. What are the primary biochemical applications of this compound in protease research?
This benzamidine derivative acts as a competitive inhibitor of serine proteases (e.g., trypsin, thrombin) due to its high affinity for the enzyme’s catalytic pocket. Key applications include:
- Enzyme Crystallography : Stabilizes protease-inhibitor complexes for structural studies. Pre-treatment with 1–5 mM inhibitor in crystallization buffers prevents autodegradation .
- Kinetic Assays : Used in fluorogenic substrate-based assays (e.g., Boc-Phe-Ser-Arg-AMC) to measure inhibition constants () via Lineweaver-Burk plots .
- Pathway Modulation : Blocks autoactivation of coagulation factors (e.g., Factor VII) in blood plasma studies .
Advanced Research Questions
Q. How can researchers optimize inhibitory activity against specific serine proteases using structural analogs?
Optimization strategies involve:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., fluoro, nitro) to the benzamidine core to enhance hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin). Evidence shows 4-fluorobenzamidine derivatives exhibit 2-fold lower compared to unsubstituted analogs .
- Linker Flexibility : Adjust the trimethylenedioxy spacer length to balance steric hindrance and binding entropy. Molecular dynamics simulations suggest a 3–4 Å spacer maximizes protease affinity .
- Salt Form Selection : Compare dihydrochloride vs. sulfate salts for solubility in physiological buffers. Dihydrochloride salts show better aqueous solubility (~50 mg/mL at pH 7.4) for in vitro assays .
Q. What methodological approaches resolve contradictions in inhibition kinetics data across experimental setups?
Discrepancies in values often arise from:
- Buffer Composition : Ionic strength variations (e.g., 150 mM NaCl vs. no salt) alter electrostatic interactions. Standardize assays using Tris-HCl (pH 8.0) with 0.01% Tween-20 .
- Enzyme Source : Recombinant vs. tissue-extracted proteases may differ in glycosylation. Validate activity with a reference inhibitor (e.g., leupeptin for trypsin) .
- Pre-incubation Time : Ensure equilibrium by pre-incubating inhibitor-enzyme mixtures for ≥10 minutes before substrate addition .
Q. How can stability issues of this compound in aqueous solutions be mitigated during long-term experiments?
- Lyophilization : Store the compound as a lyophilized powder at -20°C. Reconstitute in degassed PBS (pH 7.4) immediately before use to minimize hydrolysis .
- Antioxidants : Add 1 mM EDTA to chelate metal ions that catalyze oxidation of the trimethylenedioxy group .
- Light Protection : Use amber vials to prevent photodegradation, as aromatic amines are UV-sensitive .
Data Contradiction Analysis
Q. Why do studies report conflicting IC₅₀ values for this compound against thrombin?
Variability arises from:
- Substrate Specificity : Thrombin’s activity on chromogenic substrates (e.g., Tos-Gly-Pro-Arg-pNA) vs. physiological substrates (fibrinogen) yields divergent inhibition profiles .
- Allosteric Modulation : The compound may bind exosites in addition to the active site, altering IC₅₀ in the presence of cofactors (e.g., thrombomodulin) .
- Assay Temperature : Activities measured at 25°C vs. 37°C differ due to entropy-driven binding. Report temperature conditions explicitly .
Methodological Recommendations
Q. What controls are essential when testing this compound in cell-based assays?
- Vehicle Controls : Use equivalent concentrations of PBS or DMSO (≤0.1%) to rule out solvent effects on cell viability .
- Off-Target Protease Inhibition : Include pan-protease inhibitors (e.g., PMSF) to distinguish target-specific effects .
- Cytotoxicity Assays : Perform parallel MTT or LDH assays to ensure observed effects are not due to cell death .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
